molecular formula C7H4F2I2 B14063280 1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene

1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene

Cat. No.: B14063280
M. Wt: 379.91 g/mol
InChI Key: SROGJKDXBIRMGV-UHFFFAOYSA-N
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Description

1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2 It is a derivative of benzene, where two iodine atoms, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene typically involves the iodination and fluorination of a suitable benzene derivative. One common method is the electrophilic aromatic substitution reaction, where iodine and fluorine atoms are introduced into the benzene ring under controlled conditions. The reaction may involve the use of iodine monochloride (ICl) or iodine (I2) in the presence of a catalyst such as iron (Fe) or copper (Cu) to facilitate the iodination process. Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Substitution Products: Formation of azido or cyano derivatives.

    Oxidation Products: Formation of quinones.

    Reduction Products: Formation of dihydro derivatives.

Scientific Research Applications

1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development and as a precursor for radiopharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s fluorine and iodine atoms can form strong bonds with biological molecules, influencing their structure and function. The fluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Similar structure with a trifluoromethyl group instead of a fluoromethyl group.

    1-Fluoro-2-(fluoromethyl)benzene: Lacks the iodine atoms, making it less reactive in certain substitution reactions.

    1,2-Diiodo-4-fluoro-5-(trifluoromethyl)benzene: Contains a trifluoromethyl group, which can significantly alter its chemical properties.

Uniqueness

1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene is unique due to the presence of both iodine and fluorine atoms, which impart distinct reactivity and stability The fluoromethyl group enhances its lipophilicity, making it suitable for applications in medicinal chemistry and radiopharmaceuticals

Properties

Molecular Formula

C7H4F2I2

Molecular Weight

379.91 g/mol

IUPAC Name

1-fluoro-2-(fluoromethyl)-4,5-diiodobenzene

InChI

InChI=1S/C7H4F2I2/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2

InChI Key

SROGJKDXBIRMGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)I)F)CF

Origin of Product

United States

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